![molecular formula C9H16O4 B14242063 acetic acid;(1S,2S,4S,5R)-bicyclo[2.2.1]heptane-2,5-diol CAS No. 615249-15-5](/img/structure/B14242063.png)
acetic acid;(1S,2S,4S,5R)-bicyclo[2.2.1]heptane-2,5-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;(1S,2S,4S,5R)-bicyclo[221]heptane-2,5-diol is a compound that combines the properties of acetic acid and a bicyclic diol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;(1S,2S,4S,5R)-bicyclo[2.2.1]heptane-2,5-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as hydroxyl and carboxyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
Acetic acid;(1S,2S,4S,5R)-bicyclo[2.2.1]heptane-2,5-diol has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of acetic acid;(1S,2S,4S,5R)-bicyclo[2.2.1]heptane-2,5-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can influence various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Acetic acid;(1S,2S,4S,5R)-bicyclo[2.2.1]heptane-2,5-diol is unique due to its combination of acetic acid and bicyclic diol structures. This dual functionality provides versatility in chemical reactions and applications, making it a valuable compound in research and industry.
Propiedades
Número CAS |
615249-15-5 |
|---|---|
Fórmula molecular |
C9H16O4 |
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
acetic acid;(1S,2S,4S,5R)-bicyclo[2.2.1]heptane-2,5-diol |
InChI |
InChI=1S/C7H12O2.C2H4O2/c8-6-2-4-1-5(6)3-7(4)9;1-2(3)4/h4-9H,1-3H2;1H3,(H,3,4)/t4-,5-,6-,7+;/m0./s1 |
Clave InChI |
LAJKJZXCMPYHOP-VPHMISFWSA-N |
SMILES isomérico |
CC(=O)O.C1[C@H]2C[C@H]([C@@H]1C[C@@H]2O)O |
SMILES canónico |
CC(=O)O.C1C2CC(C1CC2O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


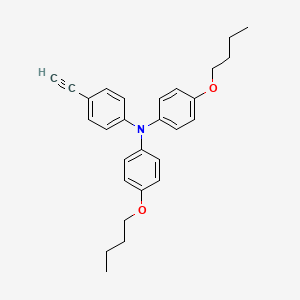
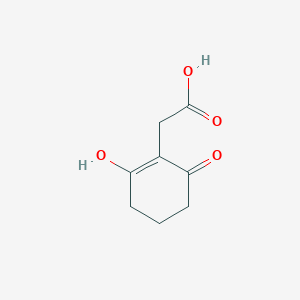
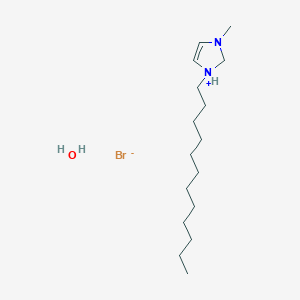

![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14242009.png)
![3-{[3-(Octyloxy)-3-oxopropyl]disulfanyl}propanoic acid](/img/structure/B14242011.png)
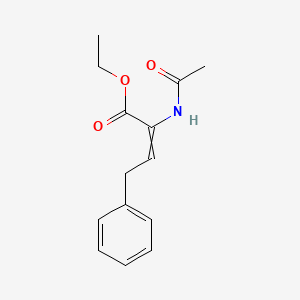
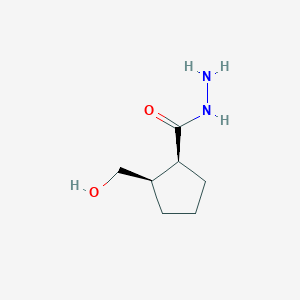

![Magnesium, bromo[4-[(2-methyl-2-propenyl)oxy]phenyl]-](/img/structure/B14242042.png)
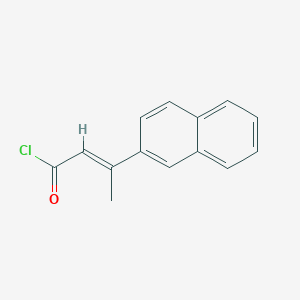
![5,8-Methanoimidazo[1,5-A]pyrazine](/img/structure/B14242062.png)
![Spiro[bicyclo[4.1.0]hepta-2,4-diene-7,2'-[1,3]dioxolane]](/img/structure/B14242070.png)
![Ethanol, 2-[[5-(phenylethynyl)-4-pyrimidinyl]amino]-](/img/structure/B14242075.png)
